REACTION_CXSMILES
|
N[C:2]([NH2:4])=[O:3].[F:5][C:6]1[CH:7]=[C:8]2C(=O)O[C:10](=[O:11])[C:9]2=[CH:15][CH:16]=1>>[F:5][C:6]1[CH:16]=[C:15]2[C:2](=[O:3])[NH:4][C:10](=[O:11])[C:9]2=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
0.137 mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0.261 mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(=O)OC2=O)=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 3 hours at 135°-140° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off (144.2 parts) at 115°-130° C.
|
Type
|
STIRRING
|
Details
|
The distillation residue is stirred with water
|
Type
|
FILTRATION
|
Details
|
the product is filtered off under suction
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |